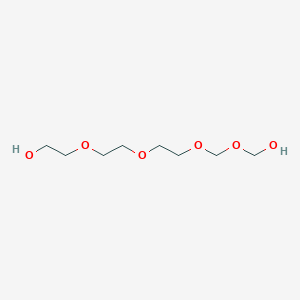

2,4,7,10-Tetraoxadodecane-1,12-diol

Description

2,4,7,10-Tetraoxadodecane-1,12-diol is a polyether diol characterized by a 12-carbon backbone with oxygen atoms at positions 2, 4, 7, and 10, terminated by hydroxyl groups at both ends. Its molecular formula is C₈H₁₈O₆ (molecular weight: 210.22 g/mol) . The compound is registered under CAS 18441-61-7 and EINECS 242-322-6 . Notably, discrepancies exist in some sources, such as , which incorrectly lists CAS 100208-38-6 (a CAS number associated with a different triazine compound in ). This highlights the need for careful verification of chemical identifiers.

Properties

CAS No. |

100208-38-6 |

|---|---|

Molecular Formula |

C8H18O6 |

Molecular Weight |

210.22 g/mol |

IUPAC Name |

2-[2-[2-(hydroxymethoxymethoxy)ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C8H18O6/c9-1-2-11-3-4-12-5-6-13-8-14-7-10/h9-10H,1-8H2 |

InChI Key |

ZEAFLXVVHBSTHI-UHFFFAOYSA-N |

SMILES |

C(COCCOCCOCOCO)O |

Canonical SMILES |

C(COCCOCCOCOCO)O |

Other CAS No. |

100208-38-6 |

Synonyms |

2,4,7,10-tetraoxadodecane-1,12-diol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2,4,7,10-Tetraoxadodecane-1,12-diol, differing in oxygen placement, chain length, or functional groups:

2,5,8,11-Tetraoxadodecane-1,12-diol

- Molecular Formula : Likely C₈H₁₈O₆ (same backbone with oxygen at positions 2,5,8,11).

- Key Difference : Altered oxygen spacing may affect flexibility and hydrogen-bonding capacity compared to the target compound.

- Applications: Not explicitly stated in the evidence, but polyether diols of this type are often used in polyurethane synthesis .

3,6,9,12-Tetraoxahexadecane-1,14-diol (CAS 75506-78-4)

- Molecular Formula : C₁₂H₂₆O₆ (molecular weight: 266.33 g/mol ) .

- Key Differences: Longer 16-carbon chain with oxygen atoms at positions 3,6,9,12. Higher molecular weight and extended structure may enhance solubility in nonpolar solvents.

- Applications: Potential use in macrocyclic chemistry or as a precursor for crown ether analogs.

Ethoglucid (CAS 1954-28-5)

- Molecular Formula : C₁₂H₂₂O₆ (molecular weight: 262.30 g/mol ) .

- Key Differences :

- Contains epoxy groups (diepoxy structure) instead of hydroxyl termini.

- Reactivity dominated by epoxide ring-opening reactions.

- Applications: Historically used as an antineoplastic agent but withdrawn due to carcinogenic risks (IARC classification) .

Dodeca-2,4,8,10-tetrayne-1,12-diol (CAS 91207-12-4)

- Molecular Formula : C₁₂H₁₀O₂ (molecular weight: 186.21 g/mol ) .

- Key Differences :

- Replaces ether oxygens with conjugated triple bonds (tetrayne structure).

- Rigid, linear backbone with reduced polarity.

- Applications: Potential use in optoelectronics or as a building block for carbon-rich materials.

Comparative Data Table

Preparation Methods

Nucleophilic Ring-Opening of Unsaturated Cyclic Carbonates

The primary industrial method involves a nucleophilic ring-opening reaction between an unsaturated cyclic carbonate and an alcohol or alkoxide. This approach, detailed in patent EP3703173A1, proceeds via a two-step mechanism:

-

Synthesis of Unsaturated Cyclic Carbonate Precursor :

The unsaturated cyclic carbonate (e.g., vinylene carbonate derivatives) serves as the electrophilic component. For example, a compound represented by Formula (11) reacts with a diol or its alkoxide under basic conditions. -

Alkoxide-Mediated Ring-Opening :

A terminal alcohol (e.g., 2-[2-(2-hydroxyethoxy)ethoxy]ethanol) or its alkoxide attacks the carbonate’s electrophilic carbon, cleaving the cyclic structure and forming ether linkages. The reaction is catalyzed by bases such as sodium hydride (NaH) or amines at temperatures ≤20°C.

Reaction Scheme :

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Base | NaH, LiH, or amines | Facilitates alkoxide formation |

| Temperature | 0–20°C | Minimizes side reactions |

| Solvent | THF, diethyl ether | Enhances nucleophilicity |

| Equivalents | 1.1–1.5 (alkoxide:carbonate) | Ensures complete conversion |

The use of aprotic solvents prevents undesired hydrolysis, while stoichiometric excess of the alkoxide drives the reaction to completion. Post-reaction workup involves crystallization or coagulation to isolate the diol.

Characterization and Analytical Data

Structural Confirmation

The compound’s structure is validated via:

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 210.22 g/mol | Mass spectrometry |

| Melting Point | Not reported | — |

| Solubility | Miscible in polar solvents | Empirical testing |

Industrial-Scale Production Insights

Parchem, a global chemical supplier, produces the diol via the above method, achieving >95% purity for specialty applications. The process is scalable, with batch sizes adjusted to meet demand for electrolytes in lithium-ion batteries .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4,7,10-Tetraoxadodecane-1,12-diol, and how can purity be optimized?

- Methodology : Synthesis typically involves stepwise etherification or polycondensation of ethylene oxide derivatives. For purity optimization, use gradient elution in preparative HPLC with polar stationary phases (e.g., C18 columns) and aqueous/organic mobile phases. Monitor intermediates via FT-IR to confirm ether linkages and hydroxyl group retention .

- Critical Data : Track reaction yields under varying catalysts (e.g., boron trifluoride etherate vs. acidic resins) and temperatures (25–80°C). Purity can be validated using -NMR integration ratios for terminal hydroxyl protons vs. ether protons .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodology : Avoid contact with strong acids, alkalis, or oxidizing agents due to potential decomposition into toxic fumes. Use inert atmospheres (N/Ar) during reactions. Store at 2–8°C in amber glass vials to prevent photodegradation .

- Safety Validation : Conduct stability tests via TGA/DSC to identify decomposition thresholds (>150°C likely hazardous) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- FT-IR : Confirm ether (C-O-C, ~1100 cm) and hydroxyl (-OH, ~3400 cm) groups.

- -NMR : Terminal -OH protons appear as broad singlets (~1.5 ppm), while ether-linked protons resonate at 3.4–3.8 ppm.

- MS (ESI+) : Look for [M+Na] or [M+H] peaks to verify molecular weight .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

- Methodology : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for ether linkages and hydroxyl groups. Compare with experimental kinetic data (e.g., oxidation rates using KMnO/CrO) to validate models .

- Data Contradiction Analysis : If computational predictions conflict with observed reactivity (e.g., unexpected stability under acidic conditions), re-evaluate solvent effects or protonation states in the model .

Q. What experimental design strategies resolve contradictions in reported solubility profiles of this compound?

- Methodology : Employ factorial design to test solubility in binary solvent systems (e.g., water/ethanol, DCM/methanol). Variables include temperature (20–60°C), pH (3–9), and ionic strength. Analyze via UV-Vis spectroscopy for quantitation .

- Conflict Resolution : If literature reports conflicting solubility in polar vs. nonpolar solvents, assess hydrogen-bonding capacity using Hansen solubility parameters .

Q. How does the compound’s surfactant behavior vary with structural modifications (e.g., chain length or ether linkage position)?

- Methodology : Synthesize analogs (e.g., 3,6,9,12-Tetraoxahexadecan-1-ol) and compare critical micelle concentrations (CMC) via surface tension measurements. Use molecular dynamics simulations to correlate surfactant efficiency with molecular geometry .

- Advanced Data : Tabulate CMC values against HLB (hydrophilic-lipophilic balance) indices to identify optimal structures for membrane protein stabilization .

Methodological Frameworks for Further Study

Q. Integrating this compound into biomaterial research: What theoretical frameworks guide its application in drug delivery?

- Framework : Apply "molecular scaffolding" theory to design polyether-based hydrogels. Use Flory-Huggins theory to predict polymer-solvent interactions and swelling behavior. Validate via in vitro release kinetics of model drugs (e.g., fluorescein) .

Q. What protocols ensure reproducibility in catalytic applications (e.g., as a ligand in coordination chemistry)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.